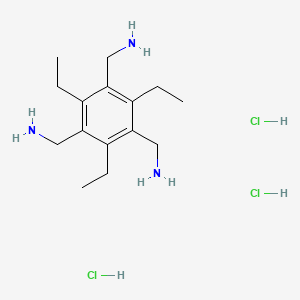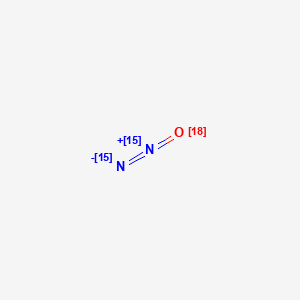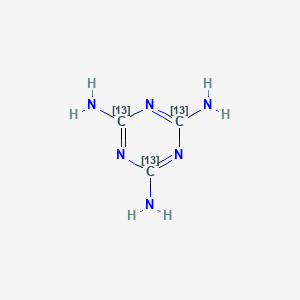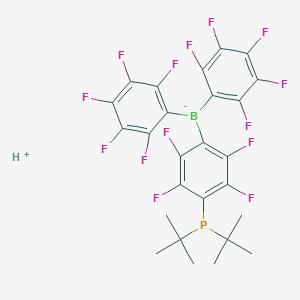
Frustrated phosphonium borate 1
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Frustrated Phosphonium Borate 1 involves a series of chemical reactions that typically require precise control of reaction conditions. The synthetic route often includes the use of phosphonium salts and borate compounds under specific conditions to achieve the desired product. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The industrial process may also involve purification steps to isolate the compound in its pure form.
化学反应分析
Types of Reactions
Frustrated Phosphonium Borate 1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products with different functional groups.
科学研究应用
Frustrated Phosphonium Borate 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies, particularly in the field of organometallic chemistry.
Biology: Research in biology may involve the use of the compound to study its effects on biological systems and its potential as a biochemical tool.
Medicine: The compound’s unique properties make it a candidate for research in medicinal chemistry, including drug development and therapeutic applications.
Industry: Industrial applications of this compound include its use in the synthesis of other chemicals and materials, as well as its potential role in catalysis and material science.
作用机制
The mechanism of action of Frustrated Phosphonium Borate 1 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the properties and functions of the target molecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of the research.
相似化合物的比较
Similar Compounds
Similar compounds to Frustrated Phosphonium Borate 1 include other phosphonium borate derivatives and related organometallic compounds. These compounds share some structural similarities and may exhibit similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties
Conclusion
This compound (this compound) is a compound of significant interest in the scientific community Its unique properties, diverse reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry
属性
InChI |
InChI=1S/C26H18BF14P/c1-25(2,3)42(26(4,5)6)24-22(40)14(32)9(15(33)23(24)41)27(7-10(28)16(34)20(38)17(35)11(7)29)8-12(30)18(36)21(39)19(37)13(8)31/h1-6H3/q-1/p+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIZCPUHZLMWKU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)P(C(C)(C)C)C(C)(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BF14P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746377 | |
| Record name | Hydrogen [4-(di-tert-butylphosphanyl)-2,3,5,6-tetrafluorophenyl](hydrido)bis(pentafluorophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952208-49-0 | |
| Record name | Hydrogen [4-(di-tert-butylphosphanyl)-2,3,5,6-tetrafluorophenyl](hydrido)bis(pentafluorophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [4-di-tert-butylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


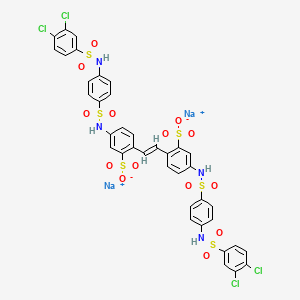
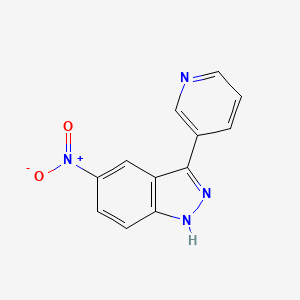
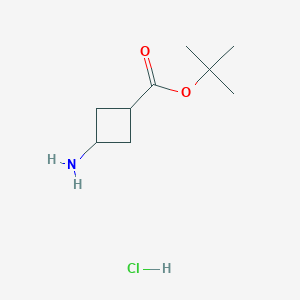
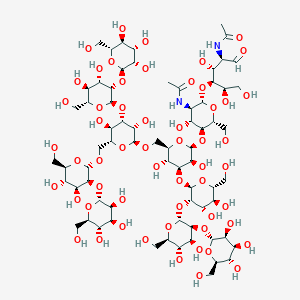
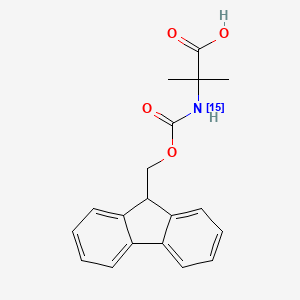
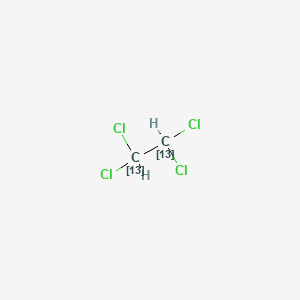
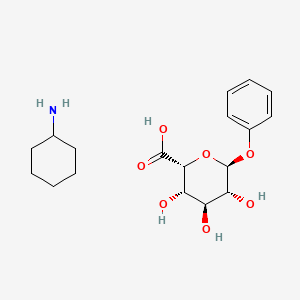
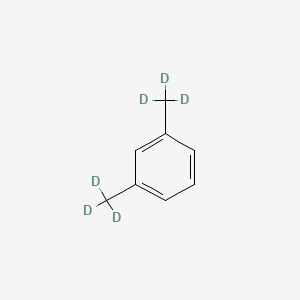
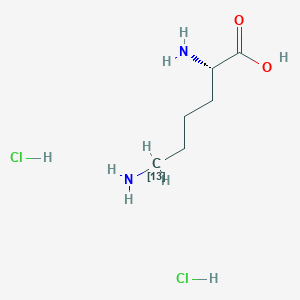
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)
![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)
